(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Descripción general

Descripción

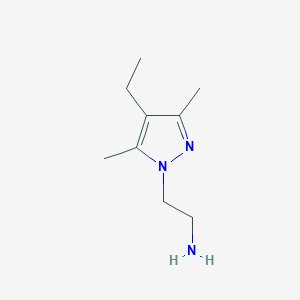

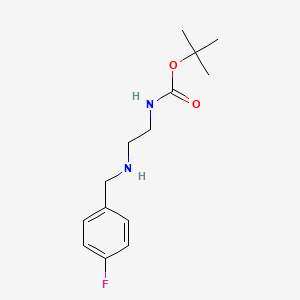

“®-Benzyl 2-amino-3-phenylpropanoate hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2 . It has a molecular weight of 291.77 .

Synthesis Analysis

The synthesis of this compound involves the use of benzotriazol-1-ol, N-ethyl-N,N-diisopropylamine, and dicyclohexyl-carbodiimide in N,N-dimethyl-formamide for 24 hours under heating conditions .Molecular Structure Analysis

The molecular structure of this compound includes 20 heavy atoms, 12 of which are aromatic . It has 6 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP2D6 inhibitor . Its Log Kp (skin permeation) is -5.94 cm/s . The compound is soluble, with a Log S (ESOL) of -3.59 .Aplicaciones Científicas De Investigación

Catalytic Oxidative Cleavage

A study by Mohana and Prasad (2008) focuses on the kinetic and mechanistic study of the oxidative cleavage of phenylpropanolamine hydrochloride, a compound closely related to "(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride", using sodium N-chlorobenzenesulfonamide catalyzed by Ru(III) in an acid medium. This research demonstrates the application in synthesizing benzaldehyde and acetaldehyde through oxidative cleavage, illustrating a broader implication for the compound's use in chemical synthesis and transformation processes (Mohana & Prasad, 2008).

Optical Resolution and Synthesis

Several studies have demonstrated the compound's utility in optical resolution and synthesis of optically active compounds. Shiraiwa et al. (2002, 2003) explored the optical resolution by preferential crystallization of similar compounds to synthesize optically active amino acids, indicating its relevance in preparing enantiopure substances for pharmaceutical applications (Shiraiwa et al., 2002); (Shiraiwa et al., 2003).

Enzymatic Resolution and Chemo-Enzymatic Routes

Zhao et al. (2014) reported on the enzymatic preparation of chiral substances, indicating the potential of "this compound" in chemo-enzymatic synthesis processes, demonstrating its importance in producing optically pure compounds (Zhao et al., 2014).

Safety and Hazards

The safety signal word for this compound is "Warning" . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mecanismo De Acción

Target of Action

It is structurally similar to phenylpropanolamine , which is known to act as an indirect sympathomimetic that induces norepinephrine release, thereby activating adrenergic receptors .

Mode of Action

Based on its structural similarity to phenylpropanolamine , it may induce the release of norepinephrine, which then interacts with adrenergic receptors . This interaction can lead to various physiological changes depending on the specific type of adrenergic receptor activated.

Biochemical Pathways

Given its potential similarity to phenylpropanolamine , it may influence pathways involving norepinephrine and adrenergic receptors.

Result of Action

Based on its potential similarity to phenylpropanolamine , it may lead to physiological changes associated with the activation of adrenergic receptors.

Propiedades

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXFHIYDTRNBJD-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)

![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)